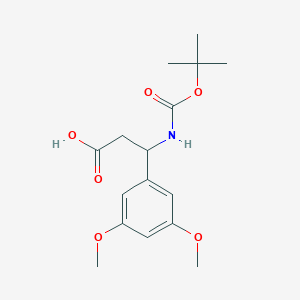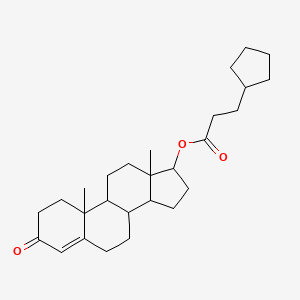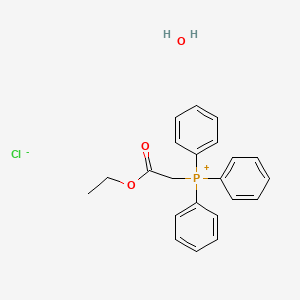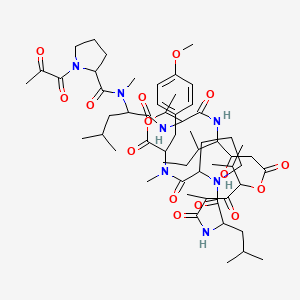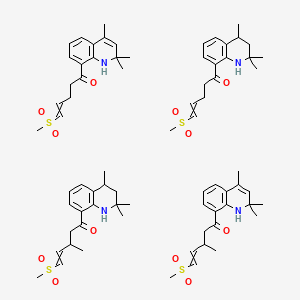
3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one;3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one;5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one;5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one; 3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one; 5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one; 5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one” is a complex organic molecule featuring multiple functional groups, including methyl, methylsulfonyl, and quinolinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the quinoline ring, introduction of the methylsulfonyl group, and the formation of the pent-4-en-1-one moiety. Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, derivatives of this compound could be explored for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the quinoline ring is particularly interesting, as quinoline derivatives are known for their pharmacological activities.
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability, conductivity, or mechanical strength. Its complex structure could also make it useful in the design of advanced polymers or coatings.
作用机制
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring, for example, could bind to DNA or proteins, affecting their function and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
Quinine: An antimalarial drug with a quinoline ring.
Chloroquine: Another antimalarial drug with a similar structure.
Quinoline: The parent compound of the quinoline family.
Uniqueness
What sets this compound apart is the presence of the methylsulfonyl and pent-4-en-1-one groups, which provide additional sites for chemical modification and potential biological activity. These functional groups could enhance the compound’s solubility, stability, or ability to interact with specific biological targets, making it a unique and valuable molecule for further research and development.
属性
分子式 |
C74H100N4O12S4 |
|---|---|
分子量 |
1365.9 g/mol |
IUPAC 名称 |
3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one;3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one;5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one;5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one |
InChI |
InChI=1S/C19H27NO3S.C19H25NO3S.C18H25NO3S.C18H23NO3S/c2*1-13(9-10-24(5,22)23)11-17(21)16-8-6-7-15-14(2)12-19(3,4)20-18(15)16;2*1-13-12-18(2,3)19-17-14(13)8-7-9-15(17)16(20)10-5-6-11-23(4,21)22/h6-10,13-14,20H,11-12H2,1-5H3;6-10,12-13,20H,11H2,1-5H3;6-9,11,13,19H,5,10,12H2,1-4H3;6-9,11-12,19H,5,10H2,1-4H3 |
InChI 键 |
VSTHRBNUEGPUOM-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(NC2=C1C=CC=C2C(=O)CCC=CS(=O)(=O)C)(C)C.CC1CC(NC2=C1C=CC=C2C(=O)CC(C)C=CS(=O)(=O)C)(C)C.CC1=CC(NC2=C1C=CC=C2C(=O)CCC=CS(=O)(=O)C)(C)C.CC1=CC(NC2=C1C=CC=C2C(=O)CC(C)C=CS(=O)(=O)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Acetylamino)-3-[({3-hydroxy-2-[1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidin-2-yl}carbonyl)sulfanyl]propanoic acid](/img/structure/B13393241.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13393245.png)
![[17-Acetyl-8,14,17-trihydroxy-3-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13393257.png)
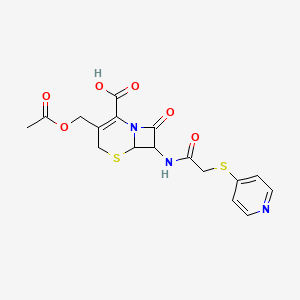
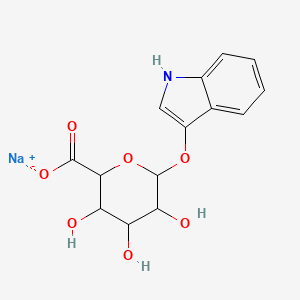
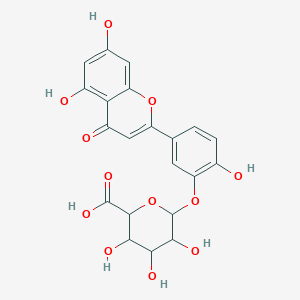
![2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393282.png)
![N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxobenzimidazol-5-yl]-2-methoxybenzamide](/img/structure/B13393283.png)
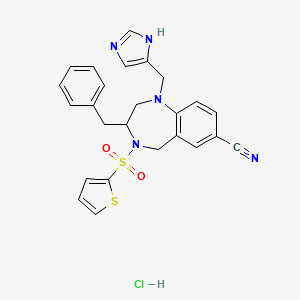
![1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol](/img/structure/B13393293.png)
